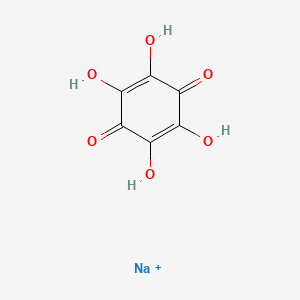
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydroxyquinone disodium is a bioactive chemical.
Mécanisme D'action
Target of Action
Tetrahydroxy-1,4-benzoquinone Disodium Salt, also known as Tetrahydroxyquinone Disodium Salt, primarily targets amines . Amines play a crucial role in various biological processes, including neurotransmission and protein synthesis.
Mode of Action
The compound interacts with amines to form radical species . These radicals are detected by electron spin resonance spectroscopy . Interestingly, these radicals have been shown to be more reactive than the parent amine, leading to enhanced reactivity in some cases .
Biochemical Pathways
The formation of radical species suggests that it may be involved inredox reactions . Redox reactions are fundamental to many biological processes, including cellular respiration and the immune response.
Pharmacokinetics
It’s known that the compound is asolid at room temperature . Its solubility in water is relatively low, about 0.1 g/L , which could impact its bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tetrahydroxy-1,4-benzoquinone Disodium Salt. For instance, its reactivity may be influenced by the presence of other compounds, pH levels, and temperature . Moreover, the compound should be stored at room temperature, preferably below 15°C .
Activité Biologique
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, disodium salt (commonly referred to as tetrahydroxyquinone) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on various research findings.
- Molecular Formula : C6H2Na2O6
- Molecular Weight : 200.14 g/mol
- CAS Number : 74675
This compound is characterized by its four hydroxyl groups which enhance its reactivity and potential biological activity. Its solubility in water and various organic solvents facilitates its use in biological assays.
Anticancer Properties
Research indicates that derivatives of 2,5-cyclohexadiene-1,4-dione exhibit promising cytotoxic effects against various human cancer cell lines. For instance:
- Cytotoxicity : Compounds derived from this quinone structure have shown significant cytotoxicity against melanoma and other tumor cell lines. A study demonstrated that modifications to the alkyl chain significantly enhanced bioactivity, with specific derivatives inducing apoptosis through caspase activation and PARP cleavage in melanoma cells .
- Mechanisms of Action : The mechanisms through which these compounds exert their anticancer effects include the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Flow cytometry analysis has been employed to quantify these effects by measuring ROS levels in treated cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has been noted that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. The presence of hydroxyl groups is believed to enhance interactions with microbial cell membranes, disrupting their integrity .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of tetrahydroxyquinone:
-
Cytotoxicity Assays : Various derivatives were tested against human tumor cell lines using the MTT assay. Results indicated that compounds with longer alkyl chains exhibited higher levels of cytotoxicity (Table 1).
Compound Name IC50 (μM) Cell Line 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione 15 Melanoma M14 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione 10 Breast Cancer MCF7 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione 12 Lung Cancer A549 - Flow Cytometry Analysis : The apoptotic effects were further confirmed by flow cytometric analysis which showed increased annexin V binding in treated cells compared to controls .
Propriétés
Numéro CAS |
1887-02-1 |
|---|---|
Formule moléculaire |
C6H4Na2O6 |
Poids moléculaire |
218.07 g/mol |
Nom IUPAC |
disodium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate |
InChI |
InChI=1S/C6H4O6.2Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8,11-12H;; |
Clé InChI |
SKKLCGZRLDOAMH-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(C1=O)O)[O-])[O-])O.[Na+].[Na+] |
SMILES canonique |
C1(=C(C(=O)C(=C(C1=O)O)O)O)O.[Na].[Na] |
Apparence |
Solid powder |
Key on ui other cas no. |
1887-02-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
18905-34-5 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
tetrahydroxy-1,4-benzoquinone tetrahydroxy-1,4-benzoquinone disodium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















